1-(2-bromoethyl)-4-tert-butylbenzene
Description
1-(2-Bromoethyl)-4-tert-butylbenzene is an aromatic compound featuring a bromoethyl (–CH2CH2Br) side chain and a bulky tert-butyl (–C(CH3)3) group at the para position of the benzene ring. This structure combines the reactivity of a bromoalkyl group with the steric and electronic effects of the tert-butyl substituent. The compound is primarily used as an intermediate in organic synthesis, particularly in alkylation reactions and the preparation of pharmaceuticals or agrochemicals .
For example, reactions involving tert-butyl-substituted precursors with bromoethylating agents under basic conditions (e.g., K2CO3, Cs2CO3) in acetonitrile are common .
Applications: The tert-butyl group enhances lipophilicity, making the compound useful in drug design to improve membrane permeability. Bromoethyl groups serve as alkylating agents, enabling the formation of carbon-nitrogen or carbon-oxygen bonds in target molecules .
Properties
CAS No. |
56829-61-9 |
|---|---|
Molecular Formula |
C12H17Br |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-tert-butylbenzene can be synthesized through the bromination of 4-tert-butylstyrene. The reaction typically involves the addition of hydrogen bromide to the double bond of 4-tert-butylstyrene in the presence of a radical initiator such as azobisisobutyronitrile. The reaction is carried out in an organic solvent like n-heptane, and the conditions are optimized to achieve a high yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is scaled up to ensure efficient production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-tert-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide in methanol or sodium thiolate in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the ethyl derivative of the original compound.
Scientific Research Applications
1-(2-Bromoethyl)-4-tert-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the synthesis of β-peptidomimetics, which are potential antimicrobial agents with high enzymic stability and low toxicity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-4-tert-butylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction reactions by interacting with nucleophiles, oxidizing agents, or reducing agents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 1-(2-bromoethyl)-4-tert-butylbenzene are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Structural and Reactivity Comparison
Table 1: Key Properties of this compound and Analogues
*Yields from reflect reactions with tert-butyl carbamates.
Key Observations:
However, the tert-butyl group’s steric bulk may hinder nucleophilic attack . Electron-withdrawing groups (e.g., trifluoromethyl, nitro) reduce electron density, enhancing the leaving-group ability of bromide in SN2 reactions. This explains the higher yield (51%) for the trifluoromethyl analogue in .
Steric Effects :
- The tert-butyl group’s bulkiness may slow reaction kinetics compared to smaller substituents like methoxy or hydrogen. However, it can improve regioselectivity in certain transformations by blocking undesired reaction sites .
Physical Properties :
- Trifluoromethyl and nitro derivatives often exhibit higher melting points due to dipole-dipole interactions and crystallinity, whereas methoxy and tert-butyl analogues are typically oils .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
